Oxamide

Description

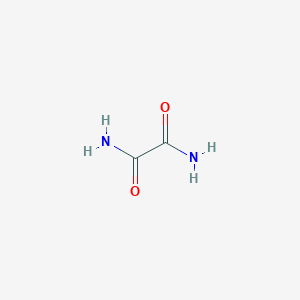

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKSCQDJHCMVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060051 | |

| Record name | Ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Oxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Oxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

471-46-5 | |

| Record name | Oxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBE4M0223E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Oxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamide (C₂H₄N₂O₂), the diamide (B1670390) of oxalic acid, is a fundamental organic molecule with a deceptively simple structure that underpins a rich and complex array of chemical and biological activities. Its robust hydrogen bonding capabilities and planar geometry make it a versatile scaffold in supramolecular chemistry and a key pharmacophore in medicinal chemistry. This guide provides a comprehensive technical overview of the chemical structure and bonding of this compound, detailing its molecular geometry, experimental characterization, and the biological significance of the this compound motif in drug development.

Chemical Structure and Bonding

This compound is a white crystalline solid characterized by two amide groups joined by a central carbon-carbon single bond. The molecule adopts a planar, trans conformation, which is the most stable arrangement due to the minimization of steric hindrance and the optimization of intermolecular hydrogen bonding in the solid state.

Molecular Geometry

The molecular structure of this compound has been extensively studied using X-ray crystallography. The key structural features are the planarity of the molecule and the specific bond lengths and angles that define its geometry.

// Atom nodes C1 [label="C", pos="0,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; C2 [label="C", pos="1.5,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; O1 [label="O", pos="-0.7,-1.2!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="2.2,-1.2!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; N1 [label="N", pos="-0.7,1.2!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; N2 [label="N", pos="2.2,1.2!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; H1 [label="H", pos="-1.4,1.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H2 [label="H", pos="-0.4,2.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H3 [label="H", pos="1.9,2.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H4 [label="H", pos="2.9,1.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

// Bonds edge [len=1.0]; C1 -- C2; C1 -- O1 [style=double]; C2 -- O2 [style=double]; C1 -- N1; C2 -- N2; N1 -- H1; N1 -- H2; N2 -- H3; N2 -- H4; } caption: "Chemical structure of this compound."

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined through X-ray diffraction studies. These parameters are crucial for understanding the electronic distribution and steric factors within the molecule.

| Bond | Bond Length (Å) |

| C-C | 1.542 |

| C=O | 1.243 |

| C-N | 1.315 |

| Angle | Bond Angle (°) |

| O=C-C | 119.5 |

| N-C-C | 114.8 |

| O=C-N | 125.7 |

Data obtained from X-ray crystallography studies.

Intermolecular Bonding and Crystal Packing

In the solid state, this compound molecules are organized in a layered structure. These layers are held together by a network of intermolecular hydrogen bonds.[1][2] Specifically, the amine hydrogens act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. This extensive hydrogen bonding network is responsible for the relatively high melting point and low solubility of this compound in many solvents. The molecules are linked together in planes by hydrogen bonds of approximately 2.91 and 2.96 Å.[3]

Experimental Protocols for Structural Characterization

The determination of the chemical structure and bonding of this compound relies on several key experimental techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as water or ethanol.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods. The structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. This refinement process minimizes the difference between the observed and calculated structure factors, yielding precise atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups and bonding within the this compound molecule. The infrared and Raman spectra are complementary and allow for a comprehensive vibrational analysis.

Methodology for FT-IR Spectroscopy:

-

Sample Preparation: A small amount of finely ground this compound powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: The sample is placed in the beam path of an FT-IR spectrometer. The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule, such as N-H stretching, C=O stretching, and N-H bending.

Methodology for Raman Spectroscopy:

-

Sample Preparation: A small amount of this compound powder is placed in a glass capillary tube or on a microscope slide.

-

Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 785 nm). The scattered light is collected, filtered to remove the Rayleigh scattering, and dispersed onto a detector.

-

Spectral Analysis: The Raman spectrum provides information on the vibrational modes of the molecule, particularly the non-polar bonds, which are often weak in the IR spectrum.

Relevance in Drug Development: The this compound Scaffold

While this compound itself has limited direct therapeutic applications, the this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its rigid, planar nature and hydrogen bonding capabilities make it an excellent platform for designing molecules that can interact with specific biological targets.

This compound Derivatives as Kinase Inhibitors

A primary application of the this compound motif is in the design of protein kinase inhibitors. Many cancers are driven by the aberrant activity of protein kinases, making them a key target for drug development. The this compound core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases through hydrogen bonds. This interaction can block the downstream signaling pathways that promote cancer cell proliferation and survival.

One notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) which is crucial for tumor growth. This compound derivatives have been designed to bind to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and blocking the downstream signaling cascade.

Other Biological Activities

Beyond kinase inhibition, this compound derivatives have been investigated for a variety of other therapeutic applications, including:

-

Anticancer agents: Inducing apoptosis (programmed cell death) in cancer cells.

-

Enzyme inhibitors: Targeting enzymes such as HIV-1 protease, aldose reductase, and acetylcholinesterase.

-

Antiproliferative and anti-inflammatory agents.

The versatility of the this compound scaffold stems from its ability to be readily functionalized with different substituent groups, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for a specific biological target.

Conclusion

This compound is a molecule of fundamental importance with a well-defined chemical structure characterized by its planarity, trans conformation, and extensive intermolecular hydrogen bonding. The experimental techniques of X-ray crystallography and vibrational spectroscopy have been pivotal in elucidating these structural details. For drug development professionals, the this compound core represents a valuable and versatile scaffold for the design of potent and selective inhibitors of various biological targets, most notably protein kinases. A thorough understanding of the structure and bonding of this compound is therefore essential for the rational design of new therapeutic agents.

References

- 1. This compound | C2H4N2O2 | CID 10113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis Characterization and Biological Activity Study of New Schiff and Mannich Bases and Some Metal Complexes Derived from Isatin and Dithiothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of Oxamide from Dimethyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of oxamide from dimethyl oxalate (B1200264), a crucial reaction for the production of this valuable chemical intermediate. This compound and its derivatives are of significant interest in various fields, including agriculture as slow-release nitrogen fertilizers and potentially in drug development. This document details the core chemical principles, experimental procedures, and process parameters for the successful synthesis of this compound.

Reaction Principle

The synthesis of this compound from dimethyl oxalate is achieved through a process known as ammonolysis. In this reaction, dimethyl oxalate reacts with ammonia (B1221849) (NH₃) to form this compound and methanol (B129727) (CH₃OH) as a byproduct. The overall reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the carbonyl carbons of the dimethyl oxalate and displacing the methoxy (B1213986) groups.

The reaction typically proceeds in two steps, with the formation of an intermediate, methyl oxamate (B1226882), which then further reacts with ammonia to yield the final product, this compound.

Step 1: Dimethyl oxalate + NH₃ → Methyl oxamate + CH₃OH Step 2: Methyl oxamate + NH₃ → this compound + CH₃OH

The overall reaction is: (COOCH₃)₂ + 2 NH₃ → (CONH₂)₂ + 2 CH₃OH

This reaction is generally exothermic, and controlling the reaction temperature is crucial for achieving high yields and purity.

Experimental Protocols

Several methods for the synthesis of this compound from dimethyl oxalate have been reported, including both batch and continuous processes. The following protocols are based on established methodologies.[1][2]

Batch Process Protocol

This protocol describes a laboratory-scale batch synthesis of this compound.

Materials:

-

Dimethyl oxalate

-

Methanol

-

Ammonia gas

-

Rotary evaporator or a suitable reaction flask with a stirrer and gas inlet

Procedure:

-

A mixture of dimethyl oxalate and methanol is charged into a reaction vessel.[1]

-

The mixture is heated to a molten state, typically between 45°C and 60°C.[1]

-

Ammonia gas is then introduced into the reaction mixture at a controlled rate while maintaining the reaction temperature.[1]

-

The reaction is allowed to proceed for a specified duration, typically ranging from 0.75 to 3 hours.[1]

-

As the reaction progresses, solid this compound precipitates out of the solution.

-

Upon completion, the reaction mixture is cooled, and the solid product is separated by filtration.

-

The collected this compound is then dried to remove any residual methanol and unreacted ammonia.[1]

Continuous Process Protocol

Continuous processes are often employed for industrial-scale production of this compound due to their efficiency and ease of control.[2][3]

Equipment:

-

Series of connected reaction vessels (reactors)

-

Pumps for feeding reactants

-

Solid-liquid separator (e.g., filter)

-

Drier

-

Distillation column for solvent recovery

Procedure:

-

A solution of dimethyl oxalate in methanol is continuously fed into the first reaction vessel.[2][3]

-

Liquid or gaseous ammonia is simultaneously fed into the reactor.[2][3] The molar ratio of reactants is carefully controlled.

-

The reaction mixture flows through a series of reactors where the ammonolysis reaction occurs. The temperature in the reactors is maintained within a specific range, for instance, between 15°C and 100°C.[2][3]

-

The resulting slurry, containing precipitated this compound, is continuously withdrawn and transferred to a solid-liquid separator.[3]

-

The separated solid this compound is then washed and dried to obtain the final product.[3]

-

The liquid phase, containing methanol, unreacted ammonia, and some dissolved this compound, is sent to a recovery system. Methanol and ammonia are typically recovered through distillation and recycled back into the process.[2][3]

Reaction Parameters and Quantitative Data

The efficiency and yield of this compound synthesis are highly dependent on various reaction parameters. The following tables summarize the quantitative data from different experimental setups.

| Parameter | Embodiment 1 [3] | Embodiment 2 [3] | Embodiment 3 [3] | Example 1 [1] | Example 2 [2][4] | Example 3 [2][4] |

| Process Type | Continuous | Continuous | Continuous | Batch | Continuous | Continuous |

| Dimethyl Oxalate Feed | - | - | - | 50 g | 40 g/h | 42.5 g/h |

| Methanol Feed | - | - | - | 5.6 g | 160 g/h (recycled) | 382.5 g/h (recycled) |

| Ammonia Feed | - | - | - | 0.45 L/min (gas) | 140 + 150 ml/min (gas) | 250 ml/min (gas) |

| Molar Ratio (DMO:MeOH:NH₃) | 1:4:4 | 1:2:4 | 1:4:6 | - | - | - |

| Temperature (°C) | 60 | 80 | 100 | 45 | 44 | 25 |

| Pressure (MPa) | 0.6 | 1.2 | 1.0 | Atmospheric | - | - |

| Reaction Time (h) | 1 | 0.5 | 0.5 | 3 | - | - |

| Product Yield (%) | - | - | - | 98.6 | 97.5 | 96.3 |

| Product Purity (%) | - | - | - | High Purity | 97.6 | 96.2 |

Visualizations

Chemical Reaction Pathway

Caption: Ammonolysis of dimethyl oxalate to this compound.

Continuous Synthesis Workflow

Caption: Continuous process for this compound synthesis.

Conclusion

The synthesis of this compound from dimethyl oxalate via ammonolysis is a well-established and efficient method. Both batch and continuous processes can be employed, with the latter being more suitable for large-scale industrial production. Key to a successful synthesis is the careful control of reaction parameters such as temperature, pressure, and reactant molar ratios to maximize yield and purity. The continuous process also allows for the recycling of methanol and unreacted ammonia, making it a more economical and environmentally friendly approach.[3] The data and protocols presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. EP0462247B1 - A process for preparing this compound - Google Patents [patents.google.com]

- 3. Method for preparing this compound from dimethyl oxalate - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP0462247A1 - METHOD FOR PRODUCING this compound. - Google Patents [patents.google.com]

Oxamide CAS number 471-46-5 data sheet

An In-depth Technical Guide to Oxamide (CAS: 471-46-5)

This technical guide provides a comprehensive overview of this compound (CAS Number 471-46-5), tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, safety and handling information, experimental protocols for its synthesis, and relevant biological testing methodologies.

Chemical and Physical Properties

This compound is a white crystalline solid, appearing as a powder.[1][2][3] It is the diamide (B1670390) derived from oxalic acid.[1][3] This compound is characterized by its stability and low toxicity, which makes it suitable for various industrial and research applications.[4][5] It is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄N₂O₂ | [6][7][8] |

| Molecular Weight | 88.07 g/mol | [6][7][8] |

| Melting Point | >300 °C | [2][6][7] |

| Boiling Point | Decomposes above 350 °C | [1] |

| Density | 1.667 g/cm³ | [1][3][7] |

| Appearance | White to beige powder/solid | [1][2][4][6] |

| Solubility | Slightly soluble in water; Soluble in ethanol; Insoluble in diethyl ether | [1][3] |

| Purity | Typically available in 95% to >98% purity | [6][7][9] |

Identification and CAS Registry Information

| Identifier | Value | Source(s) |

| CAS Number | 471-46-5 | [4][6][7] |

| EC Number | 207-442-5 | [1][6][7] |

| IUPAC Name | Ethanediamide | [1][10] |

| Synonyms | Oxalamide, Oxalic acid diamide, Diaminoglyoxal | [1][4][11] |

| InChI | 1S/C2H4N2O2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6) | [1][4][6] |

| InChI Key | YIKSCQDJHCMVMK-UHFFFAOYSA-N | [1][4][6] |

| SMILES | NC(=O)C(N)=O | [1][4][6] |

| MDL Number | MFCD00008007 | [6] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7][11][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.[6][7]

| Hazard Information | Details | Source(s) |

| GHS Classification | Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2) | [2][11] |

| Signal Word | Warning | [6][7][11] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [6][7][11] |

| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [6][7] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [13] |

| Incompatible Materials | Strong oxidizing agents, Strong bases.[2] | [2] |

| Hazardous Decomposition | Decomposes above 350 °C, releasing cyanogen.[1] Under fire conditions, it can produce carbon oxides and nitrogen oxides.[7] | [1][7] |

Spectroscopic Data

Mass spectrometry data for this compound (molecular ion mass: 88) shows a base peak at m/z 44.0.[14]

| m/z | Relative Intensity |

| 44.0 | 100.0 |

| 45.0 | 44.8 |

| 60.0 | 26.3 |

| 88.0 | 21.3 |

| 43.0 | 10.2 |

Experimental Protocols

Protocol 1: Synthesis of this compound from Dimethyl Oxalate (B1200264) and Ammonia (B1221849)

This protocol describes the synthesis of this compound via the reaction of dimethyl oxalate with ammonia in a methanol (B129727) solvent.[15]

Methodology:

-

A mixture of 300 g of methanol and 35.4 g of dimethyl oxalate is prepared in a flat-bottomed separable flask.

-

The mixture is stirred at a constant temperature of 20°C.

-

Ammonia gas is fed into the mixture at an average rate of 300 ml/minute for 45 minutes.

-

As the reaction proceeds, this compound precipitates out of the solution, forming a slurry.

-

The resulting slurry is filtered to separate the solid this compound particles.

-

The collected this compound particles, which contain residual methanol, are heated at 110°C to evaporate and remove the solvent.

-

This process yields a high-purity this compound powder.[15]

Protocol 2: Synthesis of this compound via Oxidative Carbonylation and Aminolysis

This method provides a novel route for producing this compound and its derivatives.[16]

Methodology:

-

Catalyst 1 Preparation: An active catalyst (Catalyst 1) is prepared using copper nitrate (B79036) pentahydrate, anhydrous palladium chloride, and pseudo-boehmite. The components are mixed, precipitated with a NaOH solution, aged, filtered, dried, and roasted.[16]

-

Intermediate Synthesis: An intermediate this compound derivative is prepared from CO, O₂, and an amine compound through an oxidation and carbonylation reaction in the presence of Catalyst 1.[16]

-

Aminolysis: The final this compound product is prepared through the aminolysis of the intermediate derivative, a reaction that is facilitated by a second catalyst (Catalyst 2).[16]

Protocol 3: Biological Activity Screening (Adapted for this compound)

The following is a general protocol adapted from methodologies used to test related amide compounds for fungicidal and insecticidal activity.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Fungicidal Assay (Mycelial Growth Inhibition):

-

Incorporate various concentrations of the this compound solution into a growth medium (e.g., potato dextrose agar).

-

Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum).[17]

-

Incubate the plates under appropriate conditions (temperature and light).

-

Measure the diameter of the fungal colony after a set incubation period and compare it to a control (solvent only) to calculate the percentage of inhibition.

-

-

Larvicidal Assay (e.g., against Mosquito Larvae):

-

Prepare test solutions by diluting the this compound stock solution in water to achieve the desired final concentrations (e.g., 1 mg/L, 10 mg/L).[17]

-

Place a specific number of larvae into beakers containing the test solutions.

-

Maintain the larvae under controlled conditions.

-

Record the mortality rate after 24-48 hours and compare it to a control group.

-

Visualizations

Diagrams of Workflows and Pathways

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. eastharbourgroup.com [eastharbourgroup.com]

- 3. This compound [chemeurope.com]

- 4. CAS 471-46-5: this compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 98 471-46-5 [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. This compound - CAS - 471-46-5 | Axios Research [axios-research.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. technopharmchem.com [technopharmchem.com]

- 14. This compound(471-46-5) MS spectrum [chemicalbook.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Geometry of Ethanediamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanediamide, also known as oxamide, is the simplest dicarboxylic acid diamide. Its molecular structure is of fundamental interest due to the presence of two amide functional groups and the rotational dynamics around the central carbon-carbon single bond. This guide provides a comprehensive overview of the molecular geometry of ethanediamide, drawing upon experimental data from X-ray crystallography and discussing the principles of computational chemistry approaches that can be used for its analysis. The planarity of the molecule and the nature of its chemical bonds are discussed in detail.

Introduction

Ethanediamide (C₂H₄N₂O₂) is a white crystalline solid with a deceptively simple structure that presents several points of chemical interest, including the planarity of its amide groups and the rotational barrier around the central C-C bond. An understanding of its molecular geometry is crucial for applications in coordination chemistry, materials science, and as a model system for peptide bonds in biological molecules. This technical guide synthesizes key structural data and methodologies for the scientific community.

Experimental Determination of Molecular Geometry

The primary method for the precise determination of the molecular geometry of ethanediamide in the solid state is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

A seminal study on the crystal structure of ethanediamide was conducted by De With and Harkema in 1977. While the full, detailed experimental protocol of this specific study is extensive, the general methodology is outlined below:

-

Crystal Growth: Single crystals of ethanediamide are typically grown from a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Key parameters for data collection include:

-

X-ray Source: Molybdenum (Mo Kα) or Copper (Cu Kα) radiation is commonly used.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal vibrations and improve the quality of the diffraction data.

-

Detector: An area detector, such as a CCD or CMOS detector, is used to record the diffraction spots.

-

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to best fit the experimental data.

The crystal structure of ethanediamide was determined to be triclinic, with the space group Pī.

Experimental Molecular Geometry Data

The following tables summarize the bond lengths and bond angles of ethanediamide as determined by the X-ray diffraction study.

| Bond | Bond Length (Å) |

| C1 - C1' | 1.547 |

| C1 - O1 | 1.246 |

| C1 - N1 | 1.331 |

| N1 - H1 | 0.89 |

| N1 - H2 | 0.86 |

| Angle | Bond Angle (°) |

| O1 - C1 - N1 | 125.8 |

| O1 - C1 - C1' | 118.4 |

| N1 - C1 - C1' | 115.8 |

| C1 - N1 - H1 | 121 |

| C1 - N1 - H2 | 119 |

| H1 - N1 - H2 | 120 |

Planarity and Dihedral Angles

The experimental data confirms that the ethanediamide molecule is planar in the solid state. The two amide groups are coplanar, and the molecule possesses a center of inversion. The key dihedral angles are close to 180° or 0°, consistent with a planar, trans conformation.

| Dihedral Angle | Value (°) |

| O1 - C1 - C1' - O1' | 180.0 |

| N1 - C1 - C1' - N1' | 180.0 |

Computational Analysis of Molecular Geometry

While specific computational studies providing a full geometry optimization and rotational barrier for ethanediamide were not prominently found in the surveyed literature, computational chemistry offers powerful tools for such analysis.

Theoretical Methodology: Density Functional Theory (DFT)

A common and effective method for calculating the geometry and energetic properties of molecules like ethanediamide is Density Functional Theory (DFT). A typical computational protocol would involve:

-

Input Structure: A starting 3D structure of ethanediamide is generated.

-

Method and Basis Set Selection: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This yields the lowest energy conformation and its corresponding geometric parameters.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Rotational Barrier Calculation: To determine the rotational barrier around the C-C bond, a series of constrained geometry optimizations (a "scan") is performed. The dihedral angle of interest (O-C-C-O) is fixed at various values (e.g., from 0° to 180° in increments), and the rest of the molecule's geometry is optimized at each step. The energy difference between the highest energy (eclipsed) and lowest energy (staggered) conformations provides the rotational barrier.

Visualization of Molecular Structure and Logical Relationships

The following diagrams, generated using the DOT language, visualize the molecular structure of ethanediamide and a general workflow for its computational analysis.

Caption: Molecular structure of ethanediamide.

Caption: General workflow for computational analysis.

Conclusion

The molecular geometry of ethanediamide has been well-characterized by experimental methods, revealing a planar structure with specific bond lengths and angles. While detailed computational studies on its rotational barrier are not as readily available, the methodologies for such investigations are well-established. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with ethanediamide and related amide-containing molecules. The planarity of the molecule in the solid state is a key feature, driven by the delocalization of electrons within the amide groups. Further computational studies would be valuable to elucidate the rotational dynamics in the gas phase and in solution.

The History and Discovery of Oxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide (C₂H₄N₂O₂), the diamide (B1670390) of oxalic acid, is a white crystalline solid with a rich history rooted in the foundational period of organic chemistry. Its journey from an academic curiosity to a compound with applications ranging from agriculture to materials science and as a structural motif in modern drug discovery is a testament to the enduring legacy of early chemical synthesis. This in-depth technical guide explores the history, discovery, and key synthetic methodologies of this compound, providing detailed experimental protocols and quantitative data for the scientific community.

Historical Discovery and Early Synthesis

The story of this compound begins in the 19th century, a vibrant era of chemical exploration. While the exact first synthesis can be debated among chemical historians, the earliest significant investigations are credited to prominent chemists of the time.

One of the first documented methods for preparing this compound was through the hydrolysis of cyanogen (B1215507) . In 1860, the renowned German chemist Justus von Liebig reported that cyanogen could be converted to this compound.[1][2] His work laid the groundwork for further investigation into the reactivity of cyanogen. A few years later, in 1867, Schmitt and Glutz described the formation of this compound crystals when cyanogen was treated with concentrated hydrochloric acid.[2]

Another early method involved the pyrolysis of ammonium (B1175870) oxalate (B1200264) . Heating ammonium oxalate results in its dehydration to form this compound.[3][4] This method, while straightforward in principle, often resulted in low yields.[5]

These early discoveries were pivotal in establishing the fundamental chemistry of dicarboxylic acid diamides and provided the initial pathways for accessing this simple yet versatile molecule.

Key Synthetic Methodologies: A Detailed Examination

Over the decades, the synthesis of this compound has been refined, leading to more efficient and scalable methods. This section provides a detailed look at the most significant preparative routes, including experimental protocols and quantitative data.

Hydrolysis of Cyanogen

The hydrolysis of cyanogen ((CN)₂) remains a historically significant and chemically illustrative method for this compound synthesis.

Experimental Protocol:

This protocol is based on the work of Schmitt and Glutz and later refinements.[2]

-

In a well-ventilated fume hood, carefully bubble cyanogen gas (extremely poisonous) through 20 mL of cold, concentrated hydrochloric acid.

-

To generate cyanogen, dissolve 25 g of crystallized copper (II) sulfate (B86663) in 75 mL of water in a distilling flask heated on a water bath.

-

Slowly add a warm solution of 13 g of potassium cyanide in 25 mL of water to the copper sulfate solution.

-

To expel the remaining cyanogen, add a solution of 16 g of ferric chloride in 20 mL of water to the reaction mixture.

-

As the cyanogen gas passes through the cold hydrochloric acid, a white precipitate of this compound will form.

-

Maintain the hydrochloric acid solution at a cool temperature to maximize precipitation and minimize the formation of byproducts such as ammonium oxalate.

-

Collect the white crystalline solid by filtration.

-

Wash the collected solid with cold water to remove residual acid.

-

Dry the product to obtain this compound.

Quantitative Data:

The yield for this method is reported to be approximately 50%.[6] The purity of the product can be affected by the temperature of the hydrochloric acid, with cooler temperatures favoring higher purity.

A 1962 patent describes variations of this method, exploring the effects of different ratios of water to concentrated hydrochloric acid on the yield of this compound. The results are summarized in the table below.[2]

| Cyanogen (g) | Water (mL) | Conc. HCl (mL) | Reaction Time (days) | This compound Purity (%) | Yield (%) |

| 9.7 | 20 | 80 | 6 | 90 | 82 |

| 9.0 | 40 | 60 | 6 | 93 | Not specified |

| 9.6 | 60 | 40 | 6 | 94 | 17 |

| 9.6 | 80 | 20 | 6 | - | 0 |

Table 1: Influence of Hydrochloric Acid Concentration on this compound Yield from Cyanogen Hydrolysis.[2]

Liebig's 1860 discovery of the catalytic role of acetaldehyde (B116499) in the hydrolysis of cyanogen to this compound is a landmark in the history of catalysis.[7]

Reaction Scheme:

Caption: Acetaldehyde-catalyzed hydrolysis of cyanogen to this compound.

Experimental Protocol:

While Liebig's original publication provides a qualitative description, a detailed modern protocol would involve:

-

In a suitable reaction vessel, dissolve cyanogen in water at room temperature.

-

Add a catalytic amount of acetaldehyde to the solution.

-

Stir the reaction mixture. The formation of a white precipitate of this compound will be observed.

-

The reaction is reported to proceed to a quantitative yield.[7]

-

Collect the product by filtration, wash with water, and dry.

Ammonolysis of Dimethyl Oxalate

The reaction of dimethyl oxalate with ammonia (B1221849) is a widely used and efficient method for the industrial production of this compound.[1][3][5]

Experimental Protocol (Batch Process): [1]

-

Charge a flat-bottomed separable flask with a mixture of 300 g of methanol (B129727) and 35.4 g of dimethyl oxalate.

-

Stir the mixture at a constant temperature of 20°C.

-

Bubble ammonia gas through the mixture at an average feed rate of 300 ml/minute for 45 minutes.

-

Continue stirring the reaction mixture at 20°C for an additional 60 minutes.

-

The product, this compound, will precipitate as a white solid, forming a slurry.

-

Collect the this compound particles by filtration.

-

Wash the collected solid with methanol to remove unreacted starting materials.

-

Dry the product to obtain pure this compound.

Experimental Protocol (Continuous Process): [8]

-

Vaporize liquid ammonia and heat it to approximately 130°C.

-

Pump liquid dimethyl oxalate into the top of an evaporator with a heat exchange tube.

-

Pass nitrogen gas upward through the heat exchange tube to reduce the partial pressure of dimethyl oxalate, allowing it to vaporize at a lower temperature (around 130°C).

-

Mix the gasified dimethyl oxalate and ammonia in a synthesis reactor.

-

Maintain the reaction pressure at approximately 0.1 MPaG and the temperature at about 130°C for a reaction time of 30 minutes.

-

The solid this compound product is separated from the gas phase.

Quantitative Data:

The ammonolysis of dimethyl oxalate can achieve high yields and purity. The following table summarizes data from various patented examples.[5][9]

| Dimethyl Oxalate (g) | Methanol (g) | Ammonia | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) |

| 50 | 5.6 | Gas (0.45 L/min) | 45 | Atmospheric | 3 | 98.6 | High |

| 35.4 | 300 | Gas (300 mL/min) | 20 | Atmospheric | 1.75 | - | - |

| - | - | Liquid (molar ratio DMO:MeOH:NH₃ = 1:4:4) | 60 | 0.6 | 1 | - | - |

| - | - | Liquid (molar ratio DMO:MeOH:NH₃ = 1:2:4) | 80 | 1.2 | 0.5 | - | - |

| - | - | Liquid (molar ratio DMO:MeOH:NH₃ = 1:4:6) | 100 | 1.0 | 0.5 | - | - |

| 47 g/h | 423 g/h (recycled) | Gas (320 mL/min) | 18-25 | - | Continuous | 98.6 | 96.9 |

Table 2: Reaction Conditions and Yields for this compound Synthesis from Dimethyl Oxalate.[1][5][9]

Experimental Workflow:

Caption: General workflow for the synthesis of this compound via ammonolysis of dimethyl oxalate.

Pyrolysis of Ammonium Oxalate

This method involves the thermal decomposition of ammonium oxalate to yield this compound and water.[4]

Experimental Protocol: [10]

-

Mix solid ammonium oxalate with a catalytic amount (4-15% by weight) of an acidic phosphorus-containing catalyst (e.g., monosodium phosphate, diammonium phosphate, or phosphorus pentoxide).

-

Heat the mixture in a suitable vessel to a temperature between 180°C and 200°C.

-

Maintain the reaction for a period of 2 to 7 hours.

-

The reaction can be carried out under reduced pressure (200-760 mm Hg).

-

The resulting solid is a mixture of this compound and the catalyst, which can be separated by washing with water.

Quantitative Data:

The use of a catalyst significantly improves the yield of this reaction. Without a catalyst, yields are often low.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂H₄N₂O₂ |

| Molecular Weight | 88.07 g/mol [11] |

| Appearance | White crystalline solid[12] |

| Melting Point | Decomposes above 350°C[11] |

| Density | 1.667 g/cm³[11] |

| Solubility | Sparingly soluble in hot water and alcohol; insoluble in diethyl ether[11][12] |

Table 3: Physicochemical Properties of this compound.

This compound in Drug Development: A Structural Scaffold

While this compound itself is not known to be a signaling molecule in biological pathways, its rigid, planar structure and ability to form hydrogen bonds make it an excellent scaffold in medicinal chemistry.[13] The this compound functional group is found in a variety of biologically active molecules.

Logical Relationship of this compound in Drug Discovery:

Caption: The role of the this compound core structure in the development of bioactive derivatives.

This compound Derivatives as Enzyme Inhibitors

-

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Certain this compound derivatives have been patented as inhibitors of IMPDH, an enzyme involved in the synthesis of guanine (B1146940) nucleotides.[14] This makes them potential therapeutic agents for immune-mediated diseases, viral infections, and cancer.[14]

-

Factor XIa Inhibitors: A series of this compound derivatives have been developed as selective inhibitors of Factor XIa, a key enzyme in the coagulation cascade.[15] These compounds are being investigated for the treatment of thromboembolic diseases.[15]

-

α-Glucosidase Inhibitors: Researchers have synthesized this compound derivatives that exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[16] This suggests their potential as antidiabetic agents.[16]

Anti-HIV Activity

The this compound scaffold has been incorporated into small molecules designed to inhibit the entry of the Human Immunodeficiency Virus (HIV) into host cells.[17] These compounds target the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the cellular receptor CD4.[17]

It is important to note that a reference to "this compound" as a short-acting sulfonamide antibacterial likely refers to a more complex derivative and not the parent compound.[18]

Conclusion

From its discovery in the crucibles of 19th-century chemistry to its role as a versatile building block in modern science, this compound has had a remarkable journey. The historical synthetic routes, born out of curiosity and the desire to understand the fundamental principles of chemical transformations, have evolved into efficient industrial processes. For researchers, scientists, and drug development professionals, the story of this compound is not just a lesson in chemical history, but also an inspiration for the future. Its simple, stable, and functional structure continues to provide a valuable platform for the development of new materials and therapeutics, ensuring its relevance for years to come.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. US3037055A - Preparation of this compound - Google Patents [patents.google.com]

- 3. EP0462247B1 - A process for preparing this compound - Google Patents [patents.google.com]

- 4. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 5. Method for preparing this compound from dimethyl oxalate - Eureka | Patsnap [eureka.patsnap.com]

- 6. prepchem.com [prepchem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Page loading... [guidechem.com]

- 9. EP0462247A1 - METHOD FOR PRODUCING this compound. - Google Patents [patents.google.com]

- 10. US2646448A - Process for preparing this compound - Google Patents [patents.google.com]

- 11. This compound [drugfuture.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. chemimpex.com [chemimpex.com]

- 14. EP1127883A2 - Oxamides as IMPDH inhibitors - Google Patents [patents.google.com]

- 15. WO2021110076A1 - this compound derivatives, preparation method therefor and use thereof in medicine - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]

An In-depth Technical Guide to the Solubility of Oxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide ((CONH₂)₂), the diamide (B1670390) derivative of oxalic acid, is a white crystalline solid with a high melting point and a stable molecular structure. Its utility spans various industrial applications, including as a slow-release nitrogen fertilizer, a stabilizer for nitrocellulose preparations, and a burn rate suppressant in rocket motors.[1][2] In the realm of scientific research and drug development, understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, and formulation. This technical guide provides a comprehensive overview of this compound's solubility profile, details experimental protocols for its determination, and illustrates a key synthesis workflow.

Core Concepts: Factors Influencing this compound Solubility

The solubility of this compound is governed by its molecular structure, which features two polar amide groups capable of forming strong hydrogen bonds, and a non-polar carbon-carbon single bond. This duality dictates its interaction with various solvents. The principle of "like dissolves like" is a primary determinant; polar solvents are generally more effective at dissolving polar solutes like this compound. Temperature also plays a critical role, with solubility typically increasing with a rise in temperature.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility | Citations |

| Ethanol (B145695) | C₂H₅OH | Protic | Soluble | [1][2][3] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Insoluble | [1][2][3] |

| Water | H₂O | Protic | Slightly Soluble (0.37 g/L at 25°C) | [3][4] |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is essential for various research and development applications. The following are detailed methodologies for two common experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Ensure that solid this compound remains in the container, indicating a saturated solution.

-

Filtration: Once equilibrium is achieved, carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a membrane filter to remove any undissolved solid particles.

-

Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or watch glass.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

UV/Vis Spectrophotometry Method

For compounds that absorb ultraviolet or visible light, UV/Vis spectrophotometry offers a sensitive and rapid method for determining solubility. This technique requires the creation of a standard calibration curve.

Materials:

-

This compound

-

Selected organic solvent

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Sample Preparation:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

-

-

Analysis:

-

Filter the saturated solution.

-

Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of this compound Synthesis Workflow

Given the limited information on signaling pathways directly involving this compound in a drug development context, a more relevant visualization is the workflow for its chemical synthesis. A common laboratory and industrial method for producing this compound is through the ammonolysis of dimethyl oxalate.

Caption: A workflow diagram illustrating the synthesis of this compound via the ammonolysis of dimethyl oxalate.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, detailed experimental protocols for its determination, and a visual representation of a common synthesis pathway. While quantitative solubility data remains sparse in publicly available literature, the provided qualitative information and experimental methodologies offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The insolubility of this compound in non-polar solvents like diethyl ether and its solubility in polar solvents like ethanol are key characteristics that should be considered in its handling and application. The detailed experimental protocols provide a practical basis for generating precise solubility data tailored to specific laboratory conditions and solvent systems.

References

Unveiling the Crystalline Architecture of Oxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide ((CONH₂)₂), the diamide (B1670390) of oxalic acid, is a molecule of significant interest due to its role in coordination chemistry, materials science, and as a slow-release nitrogen fertilizer. The arrangement of molecules in the solid state, or crystal structure, dictates many of its physicochemical properties, including solubility, dissolution rate, and stability. This technical guide provides an in-depth analysis of the crystal structure of the well-characterized triclinic polymorph of this compound, summarizing key crystallographic data and outlining the experimental protocols for its synthesis and characterization. While polymorphism is a common phenomenon in organic solids, the scientific literature predominantly describes a single, stable triclinic form of this compound.

Crystal Structure of Triclinic this compound

The crystal structure of this compound has been subject to detailed investigation, with seminal work by Romers and later confirmed and refined by Ayerst and Duke. These studies have established that this compound crystallizes in a triclinic system, belonging to the P-1 space group. The molecule itself is planar, with the two amide groups adopting a trans conformation relative to the central carbon-carbon bond.

Crystallographic Data

The crystallographic parameters for the triclinic form of this compound, as determined by X-ray diffraction, are summarized in the table below.

| Parameter | Value (Romers, 1953)[1] | Value (Ayerst & Duke, 1954)[2][3] |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 3.61 | 3.625 |

| b (Å) | 5.17 | 5.188 |

| c (Å) | 5.62 | 5.654 |

| α (°) | 83.83 | 83.5 |

| β (°) | 113.9 | 113.9 |

| γ (°) | 115 | 115.1 |

| Volume (ų) | - | 103.9 |

| Z | 1 | 1 |

| Density (calculated) (g/cm³) | 1.667 | 1.667 |

Molecular and Packing Characteristics

The this compound molecules are linked in the crystal lattice by a network of intermolecular hydrogen bonds.[1] These interactions occur between the oxygen atom of one molecule and the hydrogen atoms of the amide groups of neighboring molecules, forming planar sheets.[3] The distance between these sheets corresponds to van der Waals forces.[1] The key bond lengths within the this compound molecule are provided in the following table.

| Bond | Bond Length (Å) (Romers, 1953)[1] | Bond Length (Å) (Ayerst & Duke, 1954)[3] |

| C-C | 1.49 | 1.542 |

| C-N | 1.31 | - |

| C-O | 1.25 | - |

The C-C bond length is consistent with a single bond, and the planarity of the molecule is a notable feature.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the ammonolysis of a dialkyl oxalate (B1200264), such as dimethyl oxalate, in an alcohol solvent.

Materials:

-

Dimethyl oxalate

-

Anhydrous ammonia (B1221849) gas

Procedure:

-

A solution of dimethyl oxalate in methanol is prepared in a reaction vessel equipped with a gas inlet and a stirrer.

-

Anhydrous ammonia gas is bubbled through the solution with constant stirring.

-

The reaction is typically carried out at or below room temperature to control the exothermicity of the reaction.

-

As the reaction proceeds, a white precipitate of this compound forms due to its low solubility in methanol.

-

Upon completion of the reaction, the solid this compound is isolated by filtration.

-

The collected solid is washed with cold methanol to remove any unreacted starting materials and soluble byproducts.

-

The purified this compound is then dried in a vacuum oven.

Crystallization of Triclinic this compound

Single crystals of the triclinic form of this compound suitable for X-ray diffraction can be obtained by slow crystallization from a hot aqueous solution.

Procedure:

-

A saturated solution of this compound in deionized water is prepared by heating to approximately 70 °C.[2]

-

The hot, saturated solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature in a dust-free environment.

-

Over time, needle-like or lath-shaped crystals of triclinic this compound will form.[2]

-

The crystals are then carefully collected by filtration and dried.

Characterization by Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.

-

The diffraction pattern of the X-rays scattered by the crystal is collected on a detector.

-

The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms within the asymmetric unit.

-

The structural model is then refined using least-squares methods to obtain accurate atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of triclinic this compound.

Caption: A flowchart illustrating the key stages from synthesis to the final crystal structure determination of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of the known triclinic polymorph of this compound. The presented crystallographic data and experimental protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and pharmaceutical development. While the existence of other polymorphs of this compound has not been definitively established in the literature, the well-characterized triclinic form serves as a fundamental basis for understanding the solid-state properties of this important compound. Further research into different crystallization conditions could potentially reveal new polymorphic forms, opening up new avenues for material design and application.

References

Theoretical Insights into the Oxamide Molecule: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamide (C₂H₄N₂O₂), the diamide (B1670390) of oxalic acid, is a molecule of significant interest due to its role in coordination chemistry, agrochemicals, and as a building block in organic synthesis. Theoretical studies employing computational chemistry methods provide invaluable insights into its molecular structure, properties, and reactivity, complementing experimental findings. This guide details the application of Density Functional Theory (DFT) for the comprehensive theoretical characterization of the this compound molecule, outlining the methodologies and presenting the expected quantitative data.

Introduction

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of molecular properties and behavior with high accuracy.[1] For the this compound molecule, theoretical studies are crucial for understanding its conformational preferences, spectroscopic signatures, and electronic characteristics, which are fundamental to its chemical behavior and applications. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to elucidate the properties of this compound.

Molecular Structure and Geometry

The foundational step in the theoretical study of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Conformational Analysis

This compound can exist in different conformations due to rotation around the central C-C single bond. Theoretical calculations consistently show that the planar, s-trans conformation is the most stable isomer. This arrangement minimizes steric hindrance and allows for favorable electronic interactions.[2]

References

An In-depth Technical Guide to Oxamide Derivatives: Synthesis, Functionalization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The oxamide scaffold, characterized by a central N,N'-disubstituted ethanediamide core, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to engage in diverse biological interactions have led to the development of a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, functionalization, and biological applications of this compound derivatives, with a focus on their role in drug discovery and development. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.

Synthesis and Functionalization of the this compound Core

The construction of the this compound framework and its subsequent functionalization are pivotal to accessing a diverse chemical space of bioactive molecules. The most common synthetic strategies involve the reaction of an oxalic acid derivative with primary or secondary amines.

General Synthesis of Symmetrical Oxamides

Symmetrical N,N'-disubstituted oxamides are readily prepared by the reaction of oxalyl chloride or a dialkyl oxalate (B1200264) (e.g., diethyl oxalate) with two equivalents of an amine. The reaction with oxalyl chloride is typically rapid and conducted in the presence of a base to neutralize the HCl byproduct. The use of dialkyl oxalates often requires heating and may be slower, but it avoids the handling of the more reactive and corrosive oxalyl chloride.

Synthesis of Unsymmetrical Oxamides

The synthesis of unsymmetrical oxamides, bearing different substituents on each nitrogen atom, requires a more controlled, stepwise approach. A common strategy involves the reaction of an amine with an oxamic acid derivative, which can be prepared from the corresponding amine and a mono-ester of oxalic acid. Another approach is the sequential addition of two different amines to oxalyl chloride at low temperatures to control the reactivity.

A novel and efficient method for the synthesis of unsymmetrically substituted N-aryl oxalamides involves a copper-catalyzed regioselective C-C and C-O bond cleavage and amination.[1] This protocol offers a simple and highly functional group-compatible method for the preparation of these valuable derivatives.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and the purification techniques commonly employed.

Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide

This protocol describes the synthesis of a symmetrical this compound derivative via the aminolysis of diethyl oxalate with 2-aminopyridine (B139424).[2]

Materials:

-

2-Aminopyridine

-

Diethyl oxalate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen gas

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Heating mantle

-

Thin-layer chromatography (TLC) supplies

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (2.0 equivalents) in anhydrous DMF.

-

Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.0 equivalent) to the stirred solution dropwise.

-

Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC using an appropriate mobile phase (e.g., 1:1 ethyl acetate:hexane).[2]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold deionized water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N1,N2-di(pyridin-2-yl)oxalamide.[2]

General Protocol for Purification by Column Chromatography

Column chromatography is a standard technique for the purification of this compound derivatives from reaction byproducts and unreacted starting materials.

Materials:

-

Crude this compound derivative

-

Silica (B1680970) gel (standard grade, 60 Å, 230-400 mesh)

-

Appropriate solvent system (determined by TLC)

-

Chromatography column

-

Sand

-

Cotton or glass wool

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Method Development: Develop a suitable solvent system using TLC to achieve good separation of the desired product (Rf value of approximately 0.3-0.4) from impurities.[3]

-

Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen mobile phase. Add a layer of sand on top of the silica gel.

-

Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions in separate tubes.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.[3]

Applications in Drug Development

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their inhibitory effects on key enzymes involved in various disease pathologies have been extensively studied.

IMPDH Inhibitors

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[4][5] Its inhibition leads to the depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, and consequently inhibits the proliferation of rapidly dividing cells like lymphocytes and cancer cells.[6] this compound derivatives have been identified as potent inhibitors of IMPDH, showing promise as immunosuppressants and anticancer agents.[5]

Lipoxygenase Inhibitors

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators such as leukotrienes.[7][8] Inhibition of LOXs, particularly 5-lipoxygenase (5-LOX), is a validated strategy for the treatment of inflammatory diseases. Several this compound derivatives have shown significant inhibitory activity against lipoxygenase.[7][8]

α-Glucosidase Inhibitors

α-Glucosidases are enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[4][9] Inhibition of these enzymes delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[4] This mechanism is a key therapeutic approach for managing type 2 diabetes. A number of this compound derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors.[4][9]

Quantitative Data

The following tables summarize the biological activity and physicochemical properties of selected this compound derivatives.

Table 1: Biological Activity of this compound Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| IMPDH Inhibitors | |||

| This compound Derivative 1 | IMPDH | Value | [5] |

| This compound Derivative 2 | IMPDH | Value | [5] |

| Lipoxygenase Inhibitors | |||

| N,N'-bis(2,4-dimethylphenyl)this compound | 5-Lipoxygenase | 180.3 ± 0.12 | [8] |

| N,N'-bis(2,4,6-trimethylphenyl)this compound | 5-Lipoxygenase | 121.4 ± 0.08 | [8] |

| N,N'-bis(4-bromophenyl)this compound | 5-Lipoxygenase | 150.7 ± 0.11 | [8] |

| α-Glucosidase Inhibitors | |||

| This compound Derivative A | α-Glucosidase | 38.2 | [4] |

| This compound Derivative B | α-Glucosidase | 75.8 | [4] |

Table 2: Physicochemical Properties of Selected Bioactive Compounds

| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Polar Surface Area (Ų) | Reference |

| This compound | 88.07 | -1.6 | Slightly soluble | 75.5 | [10][11] |

| Representative Bioactive this compound | Value | Value | Value | Value | [12][13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the drug discovery pipeline for this compound derivatives. The following diagrams were generated using the DOT language to illustrate these concepts.

Signaling Pathways

References

- 1. TBN-promoted regioselective C–C bond cleavage: a new strategy for the synthesis of unsymmetrically substituted N-aryl oxalamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. EP1127883A2 - Oxamides as IMPDH inhibitors - Google Patents [patents.google.com]

- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, lipoxygenase inhibition activity and molecular docking of this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]